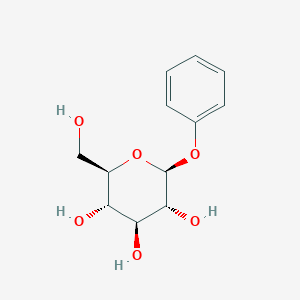

Phenyl beta-D-glucopyranoside

Description

Structure

3D Structure

Properties

IUPAC Name |

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-phenoxyoxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O6/c13-6-8-9(14)10(15)11(16)12(18-8)17-7-4-2-1-3-5-7/h1-5,8-16H,6H2/t8-,9-,10+,11-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEZJDVYDSZTRFS-RMPHRYRLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2C(C(C(C(O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40883677 | |

| Record name | Phenyl beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40883677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1464-44-4 | |

| Record name | Phenyl β-D-glucopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1464-44-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylglucoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001464444 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | .beta.-D-Glucopyranoside, phenyl | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenyl beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40883677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenyl β-D-glucopyranoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.526 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENYL .BETA.-D-GLUCOPYRANOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4W3PGI3766 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Chemical Modifications of Phenyl Beta D Glucopyranoside

Strategies for Glycosidic Bond Formation in Phenyl beta-D-Glucopyranoside Synthesis

Phase-Transfer Catalysis for this compound Derivatives

Phase-transfer catalysis (PTC) has emerged as a powerful and efficient method for the synthesis of O-glycosides, including derivatives of this compound. crdeepjournal.org This technique facilitates the reaction between reactants in different phases (e.g., a solid or aqueous phase and an organic phase) through the use of a phase-transfer catalyst, which is typically a quaternary ammonium (B1175870) salt. austinpublishinggroup.com

One notable application involves the synthesis of p-substituted phenyl-β-D-glucosides using tetrabutylammonium (B224687) bromide as the phase-transfer catalyst. researchgate.net This approach has demonstrated considerable success, with reported yields for various derivatives ranging from 20.0% to as high as 99.5%. researchgate.net The use of PTC in glycosylation offers several advantages, including milder reaction conditions, increased reaction rates, and often, the elimination of the need for hazardous or expensive solvents and reagents. crdeepjournal.orgaustinpublishinggroup.com

Table 1: Examples of this compound Derivatives Synthesized via Phase-Transfer Catalysis

| Catalyst | Derivative Type | Yield Range | Reference |

|---|

Stereoselective Synthesis Approaches for Aryl 1,2-trans Glycopyranosides and Aryl 1,2-cis C2-hydroxy-glycopyranosides utilizing this compound

Achieving stereoselectivity is paramount in glycoside synthesis, as the anomeric configuration (α or β) profoundly influences biological activity. For aryl glycosides, controlling the formation of 1,2-trans and 1,2-cis isomers is a key challenge.

An environmentally friendly and effective method has been developed for the stereoselective single-step synthesis of acetylated aryl 1,2-trans glycopyranosides and aryl 1,2-cis C2-hydroxy-glycopyranosides. nih.gov This approach utilizes inexpensive 1,2,3,4,6-penta-O-acetyl-beta-D-glucopyranose as the sugar donor, various phenols as acceptors, and H-beta zeolite as a heterogeneous catalyst. nih.gov The procedure is notable for being solvent-free and yielding the desired products in moderate yields. Specifically, the yield for aryl 3,4,6-tri-O-acetyl-alpha-D-glycopyranosides (1,2-cis C2-hydroxy derivatives) was reported to be between 23-28%, a significant improvement over previous methods. nih.gov

Another advanced strategy involves a glycosyl radical-based synthesis for the 1,2-trans-selective formation of C-aryl glycosides from glycals, enabled by photoredox PCET/Nickel-dual catalysis. researchgate.net While this method focuses on C-glycosides, the principles of controlling stereoselectivity through radical intermediates represent a frontier in glycosylation chemistry. researchgate.net

New Synthesis of beta-Glucopyranosides, including Phenyl Tetraacetyl-beta-D-glucopyranoside

The synthesis of peracetylated glycosides, such as Phenyl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside, is often a crucial intermediate step. chemicalbook.com These protected forms offer enhanced solubility in organic solvents and allow for selective modification of the aglycone or sugar moiety.

Recent synthetic approaches have focused on improving the efficiency and convenience of preparing these intermediates. For instance, N-(2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl)-N'-(4',6'-diarylpyrimidin-2'-yl)thioureas have been synthesized from per-O-acetylated glucopyranosyl isothiocyanate. nih.gov This synthesis was achieved through two methods: conventional refluxing in anhydrous dioxane and a solvent-free microwave-assisted coupling, with the latter providing higher yields in significantly shorter reaction times. nih.gov Such microwave-assisted, solvent-free methods represent a significant advancement in creating beta-glucopyranoside derivatives efficiently and sustainably.

Derivatization of this compound for Enhanced Research Applications

The chemical modification of the this compound scaffold is a key strategy for developing analogs with tailored properties. By introducing specific functional groups onto the phenyl ring or the glucose unit, researchers can modulate biological activity, improve pharmacokinetic properties, or create probes for studying biological systems.

Synthesis of Halogenated Phenyl Glucopyranoside Analogs

The introduction of halogen atoms into the this compound structure can significantly alter its biological profile. Halogenation can affect properties such as lipophilicity and binding interactions with biological targets.

Research into the structure-activity relationships of phenyl glycosides for antiviral activity has led to the synthesis of various halogenated analogs. researchgate.net A key finding from these studies was that a 6-deoxy-6-halogeno-D-glucose residue was particularly effective for the carbohydrate portion. researchgate.net This led to the targeted synthesis of compounds like p-(sec-butyl)phenyl 6-chloro-6-deoxy-beta-D-glucopyranoside and p-(sec-butyl)phenyl 6-deoxy-6-iodo-beta-D-glucopyranoside. researchgate.net The former was identified as the most potent antiviral agent in the series against influenza and Herpes simplex virus, highlighting the impact of specific halogen substitutions. researchgate.net

Introduction of Alkyl Groups into the Phenyl Moiety of this compound for Activity Modulation

Alkylation of the phenyl ring is another common strategy to modulate the activity of this compound. The size, shape, and position of the alkyl group can influence how the molecule interacts with its biological target.

In the same studies exploring antiviral agents, p-alkylphenyl groups were investigated for the aglycone moiety. researchgate.net The synthesis of derivatives with groups such as p-(sec-butyl)phenyl demonstrated that this modification, in combination with changes to the sugar, was crucial for enhancing antiviral potency. researchgate.net Furthermore, the synthesis of aryl-C-glycosides, which are structurally related analogs, showcases the importance of alkylation in drug design. For example, [3-(4-ethylbenzyl)phenyl]‐β‐C‐glucoside has been synthesized as a nanomolar SGLT2 inhibitor, illustrating how a specific alkylbenzyl group on the phenyl ring can confer potent and selective biological activity. nih.gov

Table 2: Examples of Derivatized this compound Analogs

| Modification Type | Derivative Example | Application/Finding | Reference |

|---|---|---|---|

| Halogenation | p-(sec-butyl)phenyl 6-chloro-6-deoxy-beta-D-glucopyranoside | Potent antiviral activity against influenza and Herpes simplex virus | researchgate.net |

| Halogenation | p-(sec-butyl)phenyl 6-deoxy-6-iodo-beta-D-glucopyranoside | Antiviral activity studies | researchgate.net |

| Alkylation | p-(sec-butyl)phenyl glycosides | Modulation of antiviral activity | researchgate.net |

Preparation of P-azidophenyl-6-chloro-6-deoxy-beta-D-glucopyranoside for Photoaffinity Labeling

Photoaffinity labeling is a powerful technique to identify and characterize ligand-binding sites within biological macromolecules. This process involves a photoreactive probe that, upon activation by light, forms a covalent bond with the target molecule. The synthesis of p-azidophenyl-6-chloro-6-deoxy-beta-D-glucopyranoside, a potential photoaffinity labeling agent, from this compound involves a multi-step process targeting both the aglycon and the carbohydrate moiety.

The synthetic strategy commences with the introduction of a nitro group at the para position of the phenyl ring. This is typically achieved through nitration of a protected form of this compound. The resulting p-nitrophenyl derivative serves as a precursor for the azide (B81097) functionality. The nitro group is subsequently reduced to an amino group, which is then converted to an azide via diazotization followed by treatment with an azide salt.

Parallel to the modification of the aglycon, the primary hydroxyl group at the C-6 position of the glucose unit is selectively chlorinated. This transformation can be accomplished using various chlorinating agents, such as sulfuryl chloride or a triphenylphosphine/carbon tetrachloride system, often requiring prior protection of the secondary hydroxyl groups to ensure regioselectivity. The final step involves the deprotection of the hydroxyl groups to yield the target compound, p-azidophenyl-6-chloro-6-deoxy-beta-D-glucopyranoside. The aryl azide group serves as the photoreactive element, which upon UV irradiation, generates a highly reactive nitrene intermediate capable of forming a covalent linkage with nearby amino acid residues in a protein's binding site. enamine.netnih.goviris-biotech.deresearchgate.net

Creation of Glycoside-Type Hydrogels with Schiff Bases on the Aglycon using this compound

Hydrogels are three-dimensional polymeric networks capable of absorbing large amounts of water. Glycoside-type hydrogels, incorporating carbohydrate moieties, are of particular interest for biomedical applications due to their biocompatibility and biodegradability. A versatile method for creating such hydrogels involves the formation of Schiff base linkages. mdpi.com This approach utilizes the reaction between an aldehyde group and an amino group to form a dynamic and reversible imine bond.

To prepare a hydrogel using this compound as a foundational structure, the aglycon must first be functionalized with either an amino or an aldehyde group. For instance, p-aminophenol can be glycosylated with a protected glucose derivative to yield p-aminophenyl-beta-D-glucopyranoside. This amino-functionalized glycoside can then serve as a cross-linking agent.

The cross-linking partner is typically a polysaccharide that has been modified to contain aldehyde groups. A common method for this is the periodate (B1199274) oxidation of dextran (B179266), which cleaves the vicinal diols in the glucose units to form dialdehydes. researchgate.netnih.gov When an aqueous solution of the amino-functionalized phenyl glucoside is mixed with a solution of oxidized dextran, a hydrogel forms through the spontaneous formation of Schiff base linkages between the amino groups on the glucoside and the aldehyde groups on the dextran backbone. nih.govpsu.edu The properties of the resulting hydrogel, such as swelling capacity and mechanical strength, can be tuned by varying the degree of oxidation of the dextran and the concentration of the cross-linking components. researchgate.net

Below is a table summarizing the components for the hydrogel formation:

| Component | Role | Functional Group |

| Functionalized this compound | Cross-linker | Amine (e.g., p-aminophenyl-beta-D-glucopyranoside) |

| Oxidized Polysaccharide | Polymer Backbone | Aldehyde (e.g., Oxidized Dextran) |

Synthesis of Heterocyclic O-(beta-D-Glucopyranosyl) Derivatives of this compound

The synthesis of disaccharide-like structures, where another sugar moiety is linked to one of the hydroxyl groups of this compound, opens avenues for creating compounds with novel biological activities. The creation of heterocyclic derivatives from such structures further expands their chemical diversity.

The synthesis of a heterocyclic O-(beta-D-glucopyranosyl) derivative of this compound requires a regioselective glycosylation step. To achieve this, specific hydroxyl groups on the initial this compound (the glycosyl acceptor) must be protected, leaving the target hydroxyl group available for reaction. For example, to achieve glycosylation at the C-2, C-3, or C-4 position, the primary hydroxyl at C-6 and the anomeric hydroxyl are often protected. The regioselectivity of glycosylation can be influenced by the nature of the protecting groups and the reaction conditions. nih.gov

A suitable glycosyl donor, which is an activated form of the second glucose molecule (e.g., a glycosyl bromide or trichloroacetimidate), is then reacted with the partially protected this compound in the presence of a promoter. This results in the formation of an O-glycosidic bond, creating a disaccharide derivative.

Following the glycosylation, the newly formed disaccharide can be modified to introduce a heterocyclic system. This can be achieved through various organic reactions depending on the desired heterocycle. For instance, intramolecular cyclization reactions involving functional groups on both sugar units can lead to the formation of a cyclic ether or other heterocyclic structures. The final step typically involves the removal of protecting groups to yield the target heterocyclic O-(beta-D-glucopyranosyl) derivative.

An example of a related synthesis involves the bismuth(III) triflate-catalyzed coupling of two different protected glucose derivatives to form a non-reducing disaccharide analog. mdpi.com While not starting from this compound itself, this methodology illustrates the principles of forming complex O-glycosidic linkages that could be adapted for the synthesis of the target heterocyclic derivatives.

Below is an interactive table outlining the general synthetic steps:

| Step | Description | Key Reagents/Conditions |

| 1. Protection | Regioselective protection of hydroxyl groups on this compound. | Protecting group reagents (e.g., benzyl (B1604629) ethers, acetals). |

| 2. Glycosylation | Coupling of the protected this compound with a glycosyl donor. | Glycosyl donor (e.g., glycosyl bromide), promoter (e.g., silver triflate). |

| 3. Heterocycle Formation | Chemical transformation of the disaccharide to form a heterocyclic ring. | Varies depending on the target heterocycle. |

| 4. Deprotection | Removal of all protecting groups to yield the final product. | Catalytic hydrogenation, acid hydrolysis, etc. |

Enzymatic and Biochemical Investigations of Phenyl Beta D Glucopyranoside

Phenyl beta-D-Glucopyranoside as a Substrate for Glycosidase Activity Studies

This compound and its analogs are widely used as chromogenic or fluorogenic substrates to determine and characterize the activity of β-D-glucosidases. scbt.comresearchgate.net These enzymes, also known as β-d-glucopyranoside glucohydrolases (E.C. 3.2.1.21), are ubiquitous in all domains of life and catalyze the hydrolysis of glycosidic bonds to release non-reducing terminal glucosyl residues from glycosides and oligosaccharides. nih.gov The use of aryl β-glucosides like this compound is foundational in studying these enzymes because the release of the aglycone (phenol in this case) can be easily monitored, often spectrophotometrically, especially when using nitrated analogs like p-nitrophenyl-β-D-glucopyranoside (pNPG). nih.govresearchgate.net

β-glucosidases are classified into several glycoside hydrolase (GH) families based on amino acid sequences, with many belonging to families GH1, GH3, GH5, GH9, and GH30. nih.gov Based on substrate specificity, they can be categorized as aryl-BGLs, which primarily hydrolyze aryl-β-glucoside bonds; cellobiases, which act on cellobiose (B7769950); and broad-specificity β-glucosidases that hydrolyze a variety of substrates. mdpi.com this compound is a classic substrate for the aryl-BGL category. mdpi.com

Kinetic studies using this compound and its derivatives are crucial for understanding enzyme efficiency and mechanism. The Michaelis-Menten kinetic parameters, Michaelis constant (Km) and maximum velocity (Vmax), along with the catalytic efficiency (kcat/Km), are determined to characterize enzyme performance.

For example, a β-glucosidase purified from the digestive fluid of the palm weevil, Rhynchophorus palmarum, was assayed using p-nitrophenyl-β-D-glucopyranoside (pNPG). nih.gov The kinetic parameters were determined from Lineweaver-Burk plots, yielding a Km of 1.15 mM and a catalytic efficiency (kcat/Km) of 240.48 mM-1s-1 for pNPG. nih.gov Another study on a novel, highly glucose-tolerant β-glucosidase (HGT-BG) from Aspergillus oryzae also used pNPG as the substrate. This enzyme showed a Km of 0.55 mM and a specific activity of 1,066 µmol min−1 mg−1. nih.gov It was also notably resistant to glucose inhibition, with a high inhibition constant (Ki) of 1.36 M. nih.gov

The table below summarizes kinetic parameters for various β-glucosidases using p-nitrophenyl-β-D-glucopyranoside as the substrate.

| Enzyme Source | Km (mM) | Vmax (µmol/min·mg) | kcat (s-1) | kcat/Km (mM-1s-1) | Reference |

| Rhynchophorus palmarum | 1.15 | 11.2 | 276.55 | 240.48 | nih.gov |

| Aspergillus oryzae | 0.55 | 1,066 (specific activity) | Not Reported | Not Reported | nih.gov |

| Trichoderma reesei QM 9414 | 0.19 | 29.67 | Not Reported | Not Reported | nih.gov |

| Leifsonia sp. ZF2019 (Bgl1973) | 0.22 | 44.44 | 57.78 | Not Reported | researchgate.net |

Specificity and Mechanistic Probes of β-Glucosidase using this compound

This compound is an excellent tool for probing the substrate specificity and catalytic mechanism of β-glucosidases. The hydrolysis reaction catalyzed by retaining β-glucosidases (e.g., GH1 family) proceeds via a two-step, double-displacement mechanism. nih.govmdpi.com This involves a glycosylation step, where a catalytic nucleophile attacks the anomeric carbon to form a covalent glucosyl-enzyme intermediate, and a deglycosylation step, where a water molecule hydrolyzes this intermediate. mdpi.com

In addition to hydrolysis, many β-glucosidases can catalyze transglucosylation reactions, acting as glycosyltransferases. guidechem.com In these reactions, the glucosyl-enzyme intermediate is intercepted not by water, but by another acceptor molecule (an alcohol or another sugar). This compound and its analogs are used to characterize these dual activities. guidechem.com

The β-glucosidase from R. palmarum was tested for its ability to catalyze transglucosylation using cellobiose as the glucosyl donor and 2-phenylethanol (B73330) as the acceptor. nih.gov The enzyme successfully synthesized phenylethylglucoside, demonstrating its transferase activity. nih.gov The optimal pH for this transglucosylation reaction (pH 6.6) was different from that of its hydrolytic activity (pH 5.0), suggesting that reaction conditions can be modulated to favor synthesis over hydrolysis. nih.gov The characterization of such enzymes is vital for their application in synthesizing valuable alkyl- and aryl-β-glucosides for the pharmaceutical, cosmetic, and food industries. mdpi.com

Non-Enzymatic Hydrolysis Mechanisms of this compound

While enzymatic hydrolysis is paramount in biological systems, the non-enzymatic hydrolysis of aryl glycosides like this compound provides fundamental insights into the chemical stability of the glycosidic bond and its reaction mechanisms under various conditions.

The hydrolysis of aryl glycosides is highly dependent on pH, proceeding through different mechanisms in acidic, neutral, and basic conditions. chemrxiv.org A detailed study on the hydrolysis of 4-nitrophenyl β-D-glucoside (pNPG), a close analog of this compound, identified four distinct mechanistic regimes across a wide pH range. chemrxiv.org

Acidic Conditions (Low pH): Hydrolysis proceeds via a specific acid-catalyzed mechanism. This involves the pre-equilibrium protonation of the glycosidic oxygen, followed by the rate-determining cleavage of the C-O bond to form a carbocation-like transition state. chemrxiv.orgchemrxiv.org Aryl glycosides hydrolyze significantly faster than alkyl glycosides under these conditions due to the better leaving group ability of the phenoxide ion. chemrxiv.org

Neutral/pH-Independent Region: In this region, the reaction is characterized by uncatalyzed hydrolysis where water acts as the nucleophile. chemrxiv.org The mechanism is proposed to be a dissociative process, possibly involving a short-lived oxocarbenium ion intermediate, particularly for substrates with good leaving groups like dinitrophenoxide. chemrxiv.org

Mildly Basic Conditions: Under mildly basic conditions, a bimolecular nucleophilic substitution (SN2-like) mechanism is implicated. chemrxiv.org The hydroxide (B78521) ion directly attacks the anomeric carbon. chemrxiv.org

Strongly Basic Conditions (High pH): At high pH, the mechanism shifts to neighboring group participation by the C2-hydroxyl group. chemrxiv.org The C2-oxyanion, formed by deprotonation in the strong base, acts as an internal nucleophile, attacking the anomeric center to form a strained 1,2-anhydro sugar intermediate, which is then rapidly hydrolyzed. chemrxiv.orgchemrxiv.org

Solvent isotope effects (SIE), determined by comparing reaction rates in H₂O and D₂O, are powerful tools for elucidating reaction mechanisms, particularly the role of protons in the transition state. chemrxiv.orgchem-station.com

For the non-enzymatic hydrolysis of 4-nitrophenyl β-D-glucoside, distinct SIEs were observed in different pH regions, supporting the proposed mechanisms: chemrxiv.org

Acidic Region: An inverse kinetic isotope effect (kH₃O⁺/kD₃O⁺ = 0.63) is observed. chemrxiv.org This value, less than 1, is characteristic of a mechanism involving a pre-equilibrium protonation step, consistent with specific acid catalysis. chemrxiv.orgchem-station.com

pH-Independent Region: When extrapolated to zero buffer concentration, a small, normal solvent isotope effect (kH₂O/kD₂O = 1.1) is seen, which is consistent with water attack through a dissociative mechanism. chemrxiv.org In the presence of buffer, a larger normal effect (kH/kD = 1.5) indicates general acid/base catalysis involving the buffer components. chemrxiv.orgchemrxiv.org

Basic Region: Under both mildly and strongly basic conditions, inverse solvent isotope effects (kHO⁻/kDO⁻ of 0.5 and 0.6, respectively) are found. chemrxiv.org These inverse effects suggest a pre-equilibrium deprotonation step is involved. In the case of the 1,2-anhydrosugar mechanism at high pH, the deprotonation of the C2-hydroxyl group prior to the rate-determining ring formation step explains the inverse SIE. chemrxiv.org

The table below summarizes the solvent isotope effects for the hydrolysis of 4-nitrophenyl β-D-glucoside under different pH conditions.

| pH Region | Proposed Mechanism | Solvent Isotope Effect (kH/kD) | Interpretation | Reference |

| Acidic | Specific Acid Catalysis | 0.63 | Inverse effect; indicates pre-equilibrium protonation | chemrxiv.org |

| Neutral (no buffer) | Dissociative (SN1-like) | 1.1 | Small normal effect; consistent with water attack | chemrxiv.org |

| Neutral (buffer) | General Acid/Base Catalysis | 1.5 | Normal effect; indicates proton in flight in transition state | chemrxiv.orgchemrxiv.org |

| Mildly Basic | Bimolecular (SN2-like) | 0.5 | Inverse effect; suggests pre-equilibrium deprotonation | chemrxiv.org |

| Strongly Basic | Neighboring Group Participation | 0.6 | Inverse effect; indicates C2-OH deprotonation before rate-determining step | chemrxiv.org |

Role of this compound in Plant Metabolism and Biosynthesis Pathways

This compound and related glycosides play multifaceted roles in the life of a plant, functioning as key intermediates in metabolic and biosynthetic pathways. They are integral to defense mechanisms, the production of aromatic compounds, and serve as foundational units for more complex molecules.

Investigation of Glycosides in Plant Defense Mechanisms

Glycosides are a diverse group of secondary metabolites that are crucial for plant survival, particularly in defense against herbivores and pathogens. greenskybio.comresearchgate.net The process of glycosylation, the attachment of a sugar moiety to a non-sugar molecule (aglycone), often results in a less reactive and more water-soluble compound. nih.gov This allows plants to store potentially toxic defense compounds in an inactive, non-toxic form. nih.govfrontiersin.org

When a plant's tissue is damaged by an herbivore or invaded by a pathogen, specific enzymes can hydrolyze the glycosidic bond, releasing the toxic aglycone. acs.org This rapid activation of a chemical defense is an effective strategy to deter or harm the attacker. greenskybio.com For example, some glycosides have a bitter taste that makes the plant unpalatable to herbivores, while others can cause digestive issues or toxicity when ingested. greenskybio.com Phenol glycosides, a class that includes this compound, have been identified as important components of the chemical defenses in various woody plants, where they convert to active defensive chemicals in damaged tissues. acs.org Beyond herbivory, many plant-derived glycosides possess antibacterial properties, inhibiting bacterial growth by interfering with metabolic processes or cell wall synthesis. greenskybio.com

Functions of Glycosides in Plant Defense

| Defense Mechanism | Description | Example Function |

|---|---|---|

| Anti-herbivory | Glycosides are stored as inactive precursors and are activated upon tissue damage to release toxic or deterrent aglycones. nih.govfrontiersin.org | Bitter taste deters feeding; released toxins cause physiological harm to herbivores. greenskybio.com |

| Antimicrobial Activity | Some glycosides exhibit direct toxicity to pathogenic microbes. greenskybio.com | Inhibition of bacterial cell wall synthesis or disruption of metabolic pathways. greenskybio.com |

| Detoxification | Plants can detoxify harmful internal or external compounds through glycosylation, storing them safely within the cell. nih.gov | Conversion of a harmful molecule into a non-toxic, storable glycoside. frontiersin.org |

Biosynthesis of Phenylethanol from its beta-D-Glucopyranoside in Plants

2-Phenylethanol is a significant floral scent compound, contributing to the characteristic aroma of flowers like roses. researchgate.net Plants store this volatile alcohol in a non-volatile form as 2-phenylethyl beta-D-glucopyranoside, a derivative of this compound. nih.gov The biosynthesis of 2-phenylethanol is closely linked to its glycoside.

Research on rose flowers has elucidated the biosynthetic pathway, identifying L-phenylalanine as a key precursor. nih.govnih.gov L-phenylalanine is converted into 2-phenylethanol, which is then glycosylated to form 2-phenylethyl beta-D-glucopyranoside for storage. nih.gov Studies using deuterium-labeled L-phenylalanine confirmed its incorporation into both 2-phenylethanol and its glucoside. nih.gov The data suggests that the biosynthesis from L-phenylalanine can proceed through several intermediate routes, with the pathway involving phenylpyruvic acid being a major one. researchgate.netnih.gov An equilibrium exists between the free alcohol and its glycoside, allowing the plant to manage the storage and release of the scent compound. nih.gov

Key Components in the Biosynthesis of 2-Phenylethanol and its Glucoside

| Component | Role in Pathway | Reference |

|---|---|---|

| L-phenylalanine | Primary precursor molecule. | nih.gov |

| Phenylpyruvic acid | A major intermediate in the conversion of L-phenylalanine. | nih.gov |

| Phenylacetaldehyde | An intermediate compound in the synthesis pathway. nih.gov | nih.gov |

| 2-Phenylethanol | The volatile floral scent compound. | researchgate.net |

| 2-phenylethyl beta-D-glucopyranoside | The non-volatile storage form of 2-phenylethanol. nih.gov | nih.govnih.gov |

Enzymatic Hydrolysis of this compound in Floral Scent Emission

The pleasant aroma of many flowers is due to the release of volatile organic compounds. These aromatic compounds are often stored in plant tissues as non-volatile, odorless glycosides, such as derivatives of this compound. actahort.orgishs.org The emission of scent is a highly regulated process that depends on the enzymatic cleavage of these glycosides to release the free, volatile aglycone. agri.gov.ilresearchgate.net

The key enzymes responsible for this hydrolysis are β-glucosidases. actahort.orgresearchgate.net Research has shown a strong correlation between β-glucosidase activity and floral scent production. ishs.org In scented flowers like narcissus and various rose species, the activity of β-glucosidase increases significantly as the flower buds open. ishs.orgagri.gov.il This increased enzymatic activity facilitates the removal of the sugar moiety from the glycoside precursors stored in the vacuoles, leading to the emission of the aromatic compounds. actahort.orgagri.gov.il The inhibition of β-glucosidase activity in vivo has been demonstrated to decrease scent emission, confirming the enzyme's critical role in this process. agri.gov.il

Relationship Between β-Glucosidase Activity and Scent Emission

| Floral Stage | β-Glucosidase Activity | Glycoside Status | Scent Emission |

|---|---|---|---|

| Closed Bud | Low / Detectable ishs.org | Aromatic compounds stored as non-scented glycosides. actahort.orgagri.gov.il | Minimal / None |

| Open Flower | Significantly Increased ishs.orgagri.gov.il | Hydrolysis of glycosides to release volatile aglycones. nih.gov | High / Peak Emission |

This compound in Complex Plant Glycoside Structures

This compound often serves as the core structure for a much larger and more diverse class of compounds known as phenylethanoid glycosides (PhGs). mdpi.comnih.gov These are water-soluble compounds widely distributed throughout the plant kingdom. mdpi.com The basic structure of a PhG features a phenethyl alcohol moiety linked via a glycosidic bond to a β-glucopyranose, the same fundamental linkage found in this compound. nih.gov

The structural complexity of PhGs arises from the extensive decoration of this core. nih.gov The central glucose unit is often further substituted with additional sugar molecules and/or aromatic acids. nih.gov The additional saccharides can include rhamnose, xylose, apiose, and arabinose, which are attached through further glycosidic linkages. nih.gov Aromatic acids, such as caffeic acid, ferulic acid, and coumaric acid, are commonly attached to the glucose moiety via ester linkages. nih.gov This combinatorial assembly allows for a vast array of structurally diverse PhGs, each with potentially unique biological activities. nih.gov For instance, verbascoside (B1683046) is a well-known PhG where the core structure is elaborated with both an additional sugar (rhamnose) and an aromatic acid (caffeic acid). nih.gov

Examples of Structural Components in Complex Phenylethanoid Glycosides

| Structural Component | Type | Example | Reference |

|---|---|---|---|

| Core Structure | Phenylethanol + β-glucopyranose | Hydroxyphenylethyl β-glucopyranose | nih.gov |

| Additional Saccharides | Attached to the core glucose | Rhamnose | nih.gov |

| Xylose | nih.gov | ||

| Apiose | nih.gov | ||

| Aromatic Acids | Esterified to the core glucose | Caffeic acid | nih.gov |

| Ferulic acid | nih.gov | ||

| Coumaric acid | nih.gov |

Advanced Spectroscopic and Computational Analyses of Phenyl Beta D Glucopyranoside

Conformational Analysis and Chirality of Phenyl beta-D-Glucopyranoside in Solution and Gas Phase

The three-dimensional structure of this compound is not static; it exists as an ensemble of interconverting conformers. The distribution of these conformers is highly sensitive to the surrounding environment, differing significantly between the gas phase and in solution. Understanding this conformational landscape is crucial as it dictates the molecule's interactions and properties.

Vibrational Optical Activity (VCD, ROA) Spectroscopy for Conformational Distributions

Vibrational Optical Activity (VOA) spectroscopies, which include Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA), are powerful techniques for investigating the conformational distributions of chiral molecules like this compound in solution. nih.govmdpi.comnih.gov These methods measure the differential interaction of left and right circularly polarized light with the molecule's vibrations and are exceptionally sensitive to its three-dimensional structure. rsc.orgnih.gov

In a combined experimental and theoretical study, VCD and ROA spectra of this compound were measured in dimethyl sulfoxide (B87167) (DMSO) and water. nih.govmdpi.comresearchgate.net It was observed that the VOA spectral features show a much higher specificity to conformational differences compared to their parent infrared (IR) and Raman spectra. nih.govresearchgate.net By comparing the experimental VOA spectra with simulated spectra for various low-energy conformers, researchers can extract the experimental conformational distributions. nih.govnih.gov

The analysis focused on the orientation of the exocyclic hydroxymethyl group on the pyranose ring, which can adopt three main staggered conformations: G+, G-, and T. The experimental percentage abundances of these conformers were found to vary dramatically between the gas phase and different solvents, highlighting the significant role of the solvent in dictating conformational preferences. nih.govmdpi.comresearchgate.net In DMSO, the G- conformation is overwhelmingly dominant, whereas in water, the G+ and G- conformations are more balanced. nih.govnih.gov Both solution environments differ starkly from the gas phase, where the G+ conformer is the most abundant. nih.govmdpi.comresearchgate.net

| Phase/Solvent | G+ Abundance (%) | G- Abundance (%) | T Abundance (%) |

|---|---|---|---|

| Gas Phase | 68 | 25 | 7 |

| DMSO | 15 | 75 | 10 |

| Water | 53 | 40 | 7 |

Resonant Two-Photon Ionization and IR Ion Dip Spectroscopy for Gas-Phase Conformations

The conformations of this compound in the isolated, gas-phase environment were first explored using mass-selected Resonant Two-Photon Ionization (R2PI) and IR Ion Dip Spectroscopy. nih.govmdpi.com These double-resonance techniques provide conformation-specific vibrational spectra, allowing for the unambiguous identification of the different structures present in a molecular beam. acs.orgru.nlarxiv.org

The application of these methods to this compound identified three distinct low-energy conformers in the gas phase. nih.govmdpi.com A key finding from this gas-phase analysis was that all three identified conformers exhibit the exocyclic hydroxyl group in an equatorial position. mdpi.com This foundational work provided the basis for later studies that explored how these intrinsic conformational preferences are perturbed by the introduction of a solvent. nih.govmdpi.com

Theoretical Calculations of Conformational Landscapes (e.g., CREST, DFT)

Computational chemistry is an essential partner to spectroscopy for elucidating conformational landscapes. nih.govresearchgate.net For a flexible molecule like this compound, a systematic and extensive search for low-energy conformers is necessary. This was achieved using the Conformer-Rotamer Ensemble Sampling Tool (CREST), which efficiently explores the complex potential energy surface of the molecule. nih.govresearchgate.net

Following the conformational search, Density Functional Theory (DFT) calculations were employed to obtain accurate geometries and relative energies of the identified conformers. nih.govresearchgate.net Specifically, the B3LYP-D3BJ functional with the def2-TZVPD basis set was used for spectral simulations, incorporating the effects of DMSO and water solvents through the polarizable continuum model (PCM). nih.govresearchgate.net This theoretical approach identified fourteen low-energy conformers for this compound, providing the necessary inputs for simulating the VCD and ROA spectra that were then compared against experimental results to determine the conformational populations. nih.govresearchgate.net

| Method | Purpose | Specifics |

|---|---|---|

| CREST | Conformational Search | Systematic identification of low-energy conformers |

| DFT | Spectral Simulation & Energetics | B3LYP-D3BJ/def2-TZVPD with PCM for solvent effects |

Analysis of Intramolecular Interactions and Hydrogen Bonding in this compound Conformers

Theoretical studies on related glycopyranosides have shown that intramolecular hydrogen bonds, such as between the hydroxyl group at C6 and the ring oxygen (O5) or the hydroxyl group at C4, play a crucial role in stabilizing specific conformers. bohrium.com For this compound, the G+, G-, and T conformations of the C6 hydroxymethyl group correspond to different hydrogen-bonding networks. The preference for the G+ conformation in the gas phase, for instance, is indicative of a particularly stable intramolecular hydrogen-bonding arrangement in the absence of competing interactions with solvent molecules. The shift in conformational distribution observed in solvents like water and DMSO reflects the disruption of these intramolecular bonds in favor of stronger intermolecular hydrogen bonds with the solvent. nih.govnih.gov

Molecular Interactions and Aggregation Behavior of this compound

Beyond its intramolecular landscape, this compound engages in intermolecular interactions that lead to aggregation, starting with the formation of dimers. The nature of these interactions is highly specific and sensitive to subtle changes in stereochemistry.

Dimerization Studies of this compound and Phenyl beta-D-Galactopyranoside

The aggregation preferences of this compound (β-PhGlc) have been investigated at the molecular level through the study of its homodimers, using a combination of mass-resolved laser spectroscopy in supersonic expansions and quantum mechanical calculations. frontiersin.org These studies also compared its behavior to its C4 epimer, Phenyl beta-D-galactopyranoside (β-PhGal), revealing that a small structural difference leads to vastly different interaction patterns. frontiersin.org

For the this compound dimer, at least two distinct isomers were experimentally detected. frontiersin.org Theoretical calculations show that the most stable structures exhibit a competition between those stabilized by ring-ring/sugar-sugar interactions and those driven by sugar-ring interactions. frontiersin.org The resulting dimer structures tend to maintain the intramolecular interactions found in the monomers, supplemented by a few intermolecular hydrogen bonds between the hydroxyl groups. frontiersin.org

In stark contrast, the most stable dimers of Phenyl beta-D-galactopyranoside exclusively show structures with sugar-ring interactions, forming extensive hydrogen bond networks between the two molecules. frontiersin.org This suggests that the aggregation of β-PhGal is more influenced by intermolecular forces, whereas the β-PhGlc dimer structures are more reliant on preserving their intramolecular interactions. frontiersin.org This epimeric distinction is amplified in the dimers, with the binding energy of the galactopyranoside dimers being approximately 10% higher than those of the glucopyranoside dimers. frontiersin.org

Intermolecular Interactions (Hydrogen Bonds, Stacking) in this compound Complexes

The aggregation and self-assembly of glycosides are governed by a delicate balance of non-covalent interactions, including hydrogen bonding and π-stacking. In complexes of this compound, these forces dictate the geometry and stability of the resulting dimers and larger aggregates.

Studies combining laser spectroscopy in molecular jets with quantum mechanical calculations have provided detailed insights into the structure of the this compound dimer, (β-PhGlc)₂. Research has identified at least two stable structures for the dimer. nih.gov The most stable arrangement involves the two aromatic phenyl rings stacking on top of each other, while the glucose units interact with each other through a network of hydrogen bonds. nih.gov This configuration allows the hydroxymethyl group of each monomer to integrate into the hydrogen bond network of the partner molecule, a pattern observed in other β-anomers of glucose derivatives which tend to form stable, symmetric aggregates. nih.gov

In this stacked configuration, the dimer is stabilized by both sugar-sugar interactions and ring-ring interactions. nih.gov A second, less stable, but still observable, structure involves sugar-ring interactions. nih.gov The presence of multiple stable configurations indicates that the energy difference between them is minimal, allowing for different interaction motifs to coexist. nih.gov Across all observed structures, various CH•••π and OH•••π interactions contribute additional stability to the aggregates. suprabank.org

The fundamental properties of this compound facilitate these interactions. The molecule possesses four hydrogen bond donors and six hydrogen bond acceptors, providing ample opportunity for the formation of extensive hydrogen bond networks. researchgate.netbiosynth.com

Influence of Structural Changes on Aggregation Preferences of Glycosides

Subtle changes in the stereochemistry of a glycoside can lead to dramatic differences in its aggregation preferences and the resulting intermolecular structures. This principle is clearly demonstrated when comparing this compound (β-PhGlc) with its C4 epimer, Phenyl-β-D-galactopyranoside (β-PhGal). The only difference between these two molecules is the orientation of the hydroxyl group at the C4 position—equatorial in glucose and axial in galactose. nih.gov

This minor structural alteration significantly changes the conformational behavior and intermolecular interactions in their respective dimers. nih.gov While the (β-PhGlc)₂ dimer favors a structure where the two aromatic rings are stacked and the glucose units interact, the (β-PhGal)₂ dimer shows a completely different landscape. nih.gov The most stable forms of the (β-PhGal)₂ dimer are characterized by extensive intermolecular hydrogen bond networks in a "sugar-ring" arrangement, rather than the stacked "ring-ring/sugar-sugar" configuration seen in (β-PhGlc)₂. nih.gov

Furthermore, the binding energy of the Phenyl-β-D-galactopyranose dimers is approximately 10% higher than that of the Phenyl-β-D-glucopyranose dimers, indicating a more stable complex. nih.gov This increased stability in the galactose derivative is attributed to an extra OH•••π interaction that is not as favorable in the glucose epimer. nih.gov The structures of the (β-PhGal)₂ dimer are more reliant on intermolecular interactions, whereas (β-PhGlc)₂ structures are based more on intramolecular interactions with fewer points of intermolecular contact. nih.gov

Computational Modeling and Molecular Dynamics Simulations

Molecular Docking Studies of this compound with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to understand how ligands, such as this compound, might interact with the active site of a biological target like a protein or enzyme.

However, a review of available scientific literature reveals a lack of specific molecular docking studies focused on this compound with defined biological targets. While docking studies have been performed on related molecules, such as β-glucosidase enzymes with their substrates like cellobiose (B7769950) jomb.orgnih.gov, and on the human sweet taste receptor with various sweeteners nih.govnih.gov, specific research detailing the computational docking of this compound to a biological receptor was not identified. Such studies would be valuable to elucidate its potential mechanisms of action for its reported biological activities, which include anti-inflammatory effects and protective effects on the liver. nih.gov

Molecular Dynamics Simulations for Protein-Ligand Interactions involving this compound

Molecular dynamics (MD) simulations are a powerful computational method used to analyze the physical movements of atoms and molecules over time. In the context of protein-ligand interactions, MD simulations can provide detailed insights into the stability of a ligand in a protein's binding pocket, the conformational changes that occur upon binding, and the specific interactions that stabilize the complex.

Pharmacological and Biological Activity Research of Phenyl Beta D Glucopyranoside

Anti-inflammatory and Anti-cancer Activities of Phenyl beta-D-Glucopyranoside

This compound, a compound found in plants such as Phellodendron amurense, has demonstrated notable anti-inflammatory and anti-cancer properties in scientific research. nih.gov Studies have focused on its role in mitigating inflammatory responses in cellular models, particularly in lipopolysaccharide (LPS)-activated murine macrophages (RAW 264.7 cells), which are commonly used to study inflammation. nih.gov The compound's mechanisms of action involve the modulation of key signaling pathways and the suppression of various pro-inflammatory mediators. medchemexpress.com

Inhibition of Nitric Oxide (NO) Production and iNOS/COX-2 Expression by this compound

A key aspect of the anti-inflammatory effect of this compound is its ability to suppress the production of nitric oxide (NO), a significant signaling molecule in the inflammatory process. nih.govmedchemexpress.com Excessive NO production, driven by the enzyme inducible nitric oxide synthase (iNOS), can contribute to tissue damage. Research has shown that this compound significantly inhibits the expression of iNOS in LPS-stimulated macrophages. nih.gov

Furthermore, the compound also curtails the expression of cyclooxygenase-2 (COX-2), another critical enzyme that synthesizes prostaglandins, which are key mediators of inflammation and pain. nih.gov This dual inhibition of both iNOS and COX-2 expression occurs without inducing cytotoxicity, highlighting a targeted anti-inflammatory action. nih.gov

Table 1: Effect of this compound on Key Inflammatory Enzymes

| Enzyme | Effect of this compound | Reference |

|---|---|---|

| Inducible Nitric Oxide Synthase (iNOS) | Significant inhibition of expression | nih.govmedchemexpress.com |

Modulation of Proinflammatory Cytokines (TNF-α, IL-1β, IL-6) by this compound

This compound has been shown to effectively reduce the levels of several key proinflammatory cytokines. nih.gov Cytokines are small proteins crucial for cell signaling in immune responses. In studies using LPS-activated macrophages, the compound attenuated the expression of tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.gov This reduction was observed to be concentration-dependent, indicating a direct relationship between the amount of the compound and the extent of the anti-inflammatory effect. nih.gov By downregulating these potent inflammatory messengers, this compound helps to control the inflammatory cascade.

Table 2: Impact of this compound on Proinflammatory Cytokines

| Cytokine | Effect of this compound | Reference |

|---|---|---|

| Tumor Necrosis Factor-alpha (TNF-α) | Attenuated expression | nih.gov |

| Interleukin-1β (IL-1β) | Attenuated expression | nih.gov |

Inhibition of NF-κB Nuclear Translocation by this compound

The transcription factor nuclear factor-kappaB (NF-κB) is a central regulator of the inflammatory process, controlling the genes responsible for producing many inflammatory mediators, including iNOS, COX-2, and proinflammatory cytokines. nih.govplos.org Under normal conditions, NF-κB is held inactive in the cytoplasm. Upon stimulation by inflammatory signals like LPS, it translocates to the nucleus to activate gene expression. plos.org Research demonstrates that this compound inhibits this critical step. nih.govmedchemexpress.com By preventing the nuclear translocation of NF-κB, the compound effectively blocks one of the most important upstream signaling pathways involved in inflammation. nih.gov

Attenuation of Cell Adhesion, Ninjurin 1 Expression, and Matrix Metalloproteinase Activity

The inflammatory response involves the movement of immune cells to the site of inflammation, a process that relies on cell adhesion. This compound has been found to abolish the increased cell adhesion induced by endotoxin (B1171834) treatment in macrophages. nih.gov This effect is linked to its ability to reduce the expression of Ninjurin 1 (Ninj1), a cell adhesion molecule that is upregulated after nerve injury and plays a role in cellular communication. nih.gov

Furthermore, the compound also curtails the activity of matrix metalloproteinases (MMPs). nih.gov MMPs are enzymes that break down the extracellular matrix, a process that is essential for tissue remodeling during inflammation but can be destructive if uncontrolled. The inhibition of MMP activity by this compound represents another mechanism through which it exerts its anti-inflammatory effects. nih.gov

Antiviral Properties of this compound Derivatives

Research has also extended to derivatives of this compound to explore their potential antiviral activities. One such derivative has shown specific inhibitory effects against a particular family of viruses.

Inhibition of Paramyxovirus Multiplication by Phenyl-6-chloro-6-deoxy-beta-D-glucopyranoside

A derivative, Phenyl-6-chloro-6-deoxy-beta-D-glucopyranoside (PCG), has been studied for its antiviral activity and was found to specifically inhibit the growth of paramyxoviruses. microbiologyresearch.orgnih.gov This family of viruses includes significant pathogens such as Sendai virus, measles virus, and Newcastle disease virus. microbiologyresearch.orgnih.gov

In studies using LLCMK2 cells, PCG demonstrated inhibition of these paramyxoviruses at concentrations of 0.5 to 1.0 mM. microbiologyresearch.orgnih.gov Notably, at these concentrations, PCG did not affect the multiplication of other RNA viruses like influenza, vesicular stomatitis, or polioviruses, indicating a specific action against paramyxoviruses. nih.gov Research suggests that PCG may act during a late stage of the Sendai virus replication cycle, as it did not inhibit viral RNA or protein synthesis. microbiologyresearch.orgnih.gov A key finding was that treatment with PCG led to the formation of non-haemagglutinating virus particles, suggesting an interference with the final stages of virus assembly or maturation. microbiologyresearch.org

Table 3: Antiviral Specificity of Phenyl-6-chloro-6-deoxy-beta-D-glucopyranoside (PCG)

| Virus Family | Virus Examples | Effect of PCG (0.5-1.0 mM) | Reference |

|---|---|---|---|

| Paramyxoviridae | Sendai, Measles, Newcastle Disease | Growth inhibited | microbiologyresearch.orgnih.gov |

| Orthomyxoviridae | Influenza virus | No restriction on multiplication | microbiologyresearch.orgnih.gov |

| Rhabdoviridae | Vesicular stomatitis virus | No restriction on multiplication | microbiologyresearch.orgnih.gov |

Formation of Non-Haemagglutinating Virus Particles

Research has demonstrated that certain derivatives of this compound can influence the formation of virus particles. Specifically, phenyl-6-chloro-6-deoxy-β-D-glucopyranoside (PCG) has been shown to cause the formation of non-haemagglutinating virus particles. nih.gov This effect was observed in studies on the multiplication of paramyxoviruses, including Sendai virus, measles virus, and Newcastle disease virus, in LLCMK2 cells. nih.gov While PCG inhibited the growth of these viruses, it did not affect the replication of other RNA viruses like influenza, vesicular stomatitis, and polioviruses at similar concentrations. nih.gov The formation of these altered virus particles suggests that PCG may interfere with the late stages of viral replication, as it did not inhibit the synthesis of viral RNA and proteins in infected cells. nih.gov The resulting virus particles lacked the ability to agglutinate red blood cells, a key characteristic of many viruses that is mediated by surface proteins like hemagglutinin. nih.gov This indicates a specific interference with the incorporation or function of viral glycoproteins responsible for haemagglutination.

Potential as Anti-HIV Agents

This compound and its derivatives have been investigated for their potential as anti-HIV agents. The core structure of this compound can be used as a foundational component (a starting material) for creating more complex molecules with potential anti-HIV properties. sigmaaldrich.com Research in the broader field of phenolic compounds and glycosides has identified various molecules with anti-HIV activity. herbapolonica.pl While direct, extensive research on the anti-HIV activity of this compound itself is not widely detailed in the provided results, the structural class it belongs to, phenylethanoid glycosides, has been noted for a range of bioactivities, including antiviral effects. nih.gov The general strategy in antiviral drug discovery often involves modifying known structures to enhance efficacy and target specific viral processes. nih.govmdpi.com For instance, studies on other glycosides have shown that modifications to the sugar or the aglycone part of the molecule can significantly impact its biological activity, including its ability to inhibit viral replication. researchgate.net

Role of this compound in Drug Delivery and Bioavailability

The bioavailability of glycosidic compounds, including phenylethanoid glycosides to which this compound is related, is a critical factor in their therapeutic potential. Generally, these compounds exhibit low oral bioavailability due to poor absorption, rapid metabolism, and swift elimination from the body. mdpi.com This low bioavailability can limit their effectiveness as it makes it difficult to achieve a sufficient concentration of the active compound at the target site. mdpi.com To address this, various drug delivery systems are being explored to enhance the bioavailability of phenylethanoid glycosides. mdpi.com These systems, such as nanoemulsions, liposomes, and nanoparticles, aim to protect the compounds from degradation and improve their absorption in the gastrointestinal tract. mdpi.com While specific studies on the drug delivery and bioavailability of this compound are not detailed, the research on related phenylethanoid glycosides highlights the challenges and potential solutions for administering this class of compounds effectively. mdpi.com

Inhibitory Effects on Glucose Uptake

Inhibition of D-Glucose Uptake by Rhesus Monkey Kidney Cells

Analogs of this compound have been identified as inhibitors of D-glucose uptake in Rhesus monkey kidney cells (LLCMK2 cells). nih.govoup.com Specifically, studies have focused on phenyl 6-halogeno-6-deoxy-beta-D-glucopyranosides. nih.govoup.com One of the most potent inhibitors in this series was identified as p-(sec-Butyl)phenyl-6-chloro-6-deoxy-beta-D-glucopyranoside, which demonstrated competitive and reversible inhibition of glucose uptake. nih.govoup.comjst.go.jp This means that the compound competes with glucose for binding to the glucose transporters in the cell membrane, and its inhibitory effect can be reversed. The investigation of these compounds has led to the development of molecules like p-azidophenyl-6-chloro-6-deoxy-beta-D-glucopyranoside, designed for photoaffinity labeling to identify and study the specific sites of glucose uptake in animal cells. nih.govoup.com

Antioxidant and Cytotoxic Effects of this compound and Related Glycosides

This compound and related glycosides have demonstrated both antioxidant and cytotoxic activities. This compound itself has been shown to possess anti-inflammatory and anti-cancer properties. medchemexpress.comnih.gov In studies using lipopolysaccharide-activated murine macrophages, it inhibited the production of nitric oxide (NO) and the expression of inducible NO synthase (iNOS) and cyclooxygenase-2 (COX-2), which are key mediators of inflammation. nih.gov It also reduced the levels of pro-inflammatory cytokines like tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β). nih.gov

Research on phenylpropanoid glycosides from Ginkgo biloba revealed antioxidant activities. mdpi.com Interestingly, the aglycone (the non-sugar part) of one of these glycosides exhibited greater radical scavenging activity than the glycoside itself, suggesting that the presence of the glucose moiety may reduce this specific antioxidant effect. mdpi.com The structure-activity relationship is complex, as glycosylation can either decrease or enhance biological activities depending on the specific compound and the activity being measured. researchgate.net In some cases, O-glycosylation has been observed to reduce antioxidant and antitumor activities, while in other contexts, it can enhance properties like anti-HIV activity. researchgate.net

Interactive Data Table: Inhibitory Effects of this compound Analogs on D-Glucose Uptake

| Compound | Cell Line | Inhibition Type | Key Finding |

|---|---|---|---|

| p-(sec-Butyl)phenyl-6-chloro-6-deoxy-beta-D-glucopyranoside | Rhesus monkey kidney cells (LLCMK2) | Competitive and Reversible | Most potent inhibitor in the tested series. nih.govoup.comjst.go.jp |

| p-azidophenyl-6-chloro-6-deoxy-beta-D-glucopyranoside | Rhesus monkey kidney cells (LLCMK2) | Not specified | Developed for photoaffinity labeling of glucose uptake sites. nih.govoup.com |

Immunomodulatory Effects of this compound and Phenylethanoid Glycosides

Research has demonstrated that this compound and the broader class of phenylethanoid glycosides possess significant immunomodulatory and anti-inflammatory properties. nih.govnih.gov These compounds influence the activity of the immune system, often by mitigating inflammatory responses and modulating the function of various immune cells. nih.govmdpi.com

This compound has been identified as an active component with anti-inflammatory capabilities. nih.gov Studies using lipopolysaccharide (LPS)-stimulated murine RAW 264.7 macrophages have shown that it can inhibit the production of key inflammatory mediators. nih.gov The compound effectively reduces the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) without causing cytotoxicity. nih.gov

Furthermore, this compound curtails the secretion of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6), in a concentration-dependent manner. nih.gov A crucial aspect of its mechanism is the inhibition of the nuclear translocation of nuclear factor-kappa B (NF-κB), a key transcription factor that governs the inflammatory process. nih.govmedchemexpress.com This action effectively suppresses the inflammatory cascade at a transcriptional level. nih.gov

Table 1: Anti-inflammatory Effects of this compound in LPS-Activated RAW 264.7 Cells

| Target Molecule/Process | Observed Effect | Reference |

|---|---|---|

| Nitric Oxide (NO) Production | Inhibited | nih.govmedchemexpress.com |

| iNOS Expression | Significantly Inhibited | nih.gov |

| COX-2 Expression | Significantly Inhibited | nih.gov |

| TNF-α Production | Attenuated | nih.gov |

| IL-1β Production | Attenuated | nih.gov |

| IL-6 Production | Attenuated | nih.gov |

Phenylethanoid glycosides (PhGs), as a class, exhibit a wide range of immunomodulatory activities. nih.govdiva-portal.org Crude phenylethanoid glycosides extracted from Ligustrum purpurascens have been shown to enhance immune functions in mice. nih.gov These effects include a significant increase in serum hemolysin antibody levels, splenocyte antibody production, macrophage (MΦ) phagocytosis of chicken red blood cells, and Natural Killer (NK) cell activity. nih.gov

Similarly, phenylethanoid glycosides isolated from Callicarpa kwangtungensis demonstrated notable inhibitory effects on the generation of TNF-α, IL-6, and nitric oxide in RAW 264.7 macrophages. nih.gov Certain PhGs, such as forsythoside (B13851194) B and alyssonoside, exert their anti-inflammatory effects by activating the Keap1/Nrf2/HO-1 signaling pathway. nih.govconsensus.app Other studies have identified PhGs from Hosta plantaginea flowers that potently inhibit the secretion of TNF-α, PGE2, IL-1β, and IL-6 by blocking the NF-κB signaling pathway. nih.gov Total phenylethanoid glycosides from Magnolia officinalis have also been found to inhibit inflammation through the downregulation of MAPK/NF-κB signaling pathways. researchgate.net

Table 2: Immunomodulatory Effects of Various Phenylethanoid Glycosides

| Phenylethanoid Glycoside Source | Model System | Key Findings | Mechanism of Action | Reference |

|---|---|---|---|---|

| Ligustrum purpurascens | Mice | Increased serum hemolysin, antibody production, macrophage phagocytosis, and NK cell activity. | Immune enhancement | nih.gov |

| Callicarpa kwangtungensis | RAW 264.7 Macrophages | Inhibition of TNF-α, IL-6, and NO production. | Activation of Keap1/Nrf2/HO-1 pathway | nih.govconsensus.app |

| Hosta plantaginea | RAW 264.7 Macrophages | Inhibition of NO, TNF-α, PGE2, IL-1β, and IL-6 secretion. | Inhibition of NF-κB signaling pathway | nih.gov |

These findings collectively underscore the potential of this compound and other phenylethanoid glycosides as modulators of the immune system, primarily through their ability to suppress key inflammatory pathways and mediators. nih.govmdpi.com

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Nitric Oxide |

| Tumor necrosis factor-alpha (TNF-α) |

| Interleukin-1β (IL-1β) |

| Interleukin-6 (IL-6) |

| Prostaglandin E2 (PGE2) |

| Forsythoside B |

Future Research Directions and Emerging Applications of Phenyl Beta D Glucopyranoside

Exploration of Phenyl beta-D-Glucopyranoside in Novel Compound Synthesis

The chemical architecture of this compound makes it an ideal starting material for the synthesis of more complex molecules and novel derivatives. guidechem.com Researchers are actively exploring its potential in creating compounds with unique properties and biological activities.

One significant area of research involves using this compound as a precursor for synthesizing various β-D-glucopyranoside derivatives. scientificlabs.co.uk A notable example is its use in the creation of 4-(arylamino)phenyl α-D-glucopyranosides, which have been investigated as potential anti-HIV agents. This line of synthesis demonstrates the utility of the phenyl glucoside as a scaffold for introducing diverse functional groups to generate libraries of compounds for biological screening.

Furthermore, this compound is employed as a building block for the assembly of complex carbohydrates and oligosaccharides. guidechem.comnih.gov These larger structures are crucial for studying carbohydrate-protein interactions and other biological recognition events. The synthesis of such molecules often involves intricate, multi-step processes where the glucoside serves as a key intermediate. For instance, it can be chemically modified and then coupled with other sugar units to form specific oligosaccharide sequences. diva-portal.org Another innovative approach involves its use in synthesizing organocatalysts, such as glucosyl imidazolium (B1220033) ionic liquids, which leverage the inherent chirality of the glucose unit for asymmetric reactions. researchgate.net

The table below summarizes examples of novel compounds synthesized using this compound as a starting material.

| Precursor Compound | Synthetic Target | Potential Application |

| This compound | 4-(Arylamino)phenyl α-D-glucopyranosides | Anti-HIV agents |

| This compound | Glucosyl imidazolium ionic liquids | Asymmetric organocatalysis researchgate.net |

| This compound | Phenylazonaphtol-β-D-O-glycosides | Prodrugs for colonic diseases, enzyme substrates nih.gov |

| This compound | Complex oligosaccharides | Study of biological recognition guidechem.comnih.gov |

Advanced Studies on Glycosylation Reactions

Glycosylation, the enzymatic process of attaching glycans to proteins, lipids, or other organic molecules, is a key focus in chemical biology. This compound is a cornerstone model compound for investigating the mechanisms, specificity, and kinetics of glycosylation reactions. guidechem.com It is frequently used as a substrate for a variety of enzymes, including glycosidases and glycosyltransferases. guidechem.com

In enzymatic synthesis, β-glucosidases can be used to catalyze the direct β-glycosidation of functionalized alcohols with D-glucose, where this compound can serve as a reference or model substrate to optimize reaction conditions. researchgate.net For example, studies on the enzymatic synthesis of naturally occurring compounds like salidroside (B192308) (tyrosol β-D-glucopyranoside) often rely on insights gained from reactions with simpler aryl glucosides. researchgate.net The enzyme-catalyzed reaction typically involves the transfer of the glucose moiety from a donor to an acceptor molecule. diva-portal.org

Transglycosylation is another area where this compound and its analogs are instrumental. For instance, β-D-galactosidase from Bacillus circulans has been used to regioselectively transfer a galactose unit to an acceptor like p-nitrophenyl α-maltopentaoside, creating a novel substrate for enzyme assays. nih.gov While not directly using this compound, this research exemplifies the principles of enzymatic modification at the nonreducing end of glycosides, a field where this compound serves as a fundamental model.

The following table details research findings from studies involving glycosylation reactions with related aryl-glycosides.

| Enzyme | Acceptor/Substrate | Donor | Synthesized Product | Research Focus |

| β-Glucosidase (from almonds) | 3-methyl-2-buten-1-ol | D-glucose | 3-methyl-2-buten-1-yl β-D-glucopyranoside | Synthesis of natural products researchgate.net |

| β-D-Galactosidase (Bacillus circulans) | p-nitrophenyl α-maltopentaoside | Lactose | p-nitrophenyl 4(5)-O-beta-D-galactosyl-alpha-maltopentaoside | Development of enzyme substrates nih.gov |

Unraveling Complex Biological Mechanisms through this compound Interactions

This compound and its derivatives are powerful tools for dissecting complex biological pathways and mechanisms. A primary application is their use as chromogenic or fluorogenic substrates to detect and quantify the activity of specific enzymes, particularly β-glucosidases. researchgate.netresearchgate.net Analogs like p-nitrophenyl-β-D-glucopyranoside (pNPG) release a colored or fluorescent molecule upon enzymatic cleavage, allowing for straightforward spectrophotometric measurement of enzyme activity. researchgate.netresearchgate.net This method is widely used in screening microorganisms for β-glucosidase activity and in studying the role of these enzymes in various biological contexts, from food science to gut microbiology. nih.govresearchgate.net

Beyond its role as a passive substrate, this compound itself has been shown to possess biological activity, providing a means to probe cellular signaling pathways. Research has demonstrated its anti-inflammatory properties in lipopolysaccharide (LPS)-stimulated macrophage cells. nih.gov In these studies, this compound was found to inhibit the production of nitric oxide (NO) and the expression of inflammatory enzymes like inducible NO synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov Crucially, it was shown to inhibit the nuclear translocation of nuclear factor-κB (NF-κB), a key transcription factor that governs the inflammatory response. nih.gov This finding highlights the compound's potential to modulate specific signaling cascades, making it a valuable agent for studying inflammation.

The interaction of this compound with proteins is another avenue of research. It can act as an inhibitor of sugar transport and has been observed to bind to proteins, potentially altering their function. biosynth.com Such interactions are fundamental to understanding how glycosides influence cellular processes and can be used to probe the binding sites and mechanisms of carbohydrate-binding proteins.

| Biological System | Interaction/Activity Studied | Key Findings | Mechanism Investigated |

| Lipopolysaccharide-activated RAW 264.7 macrophages | Anti-inflammatory effects | Inhibition of NO, iNOS, and COX-2 expression; attenuation of proinflammatory cytokines. nih.gov | Inhibition of NF-κB nuclear translocation. nih.gov |

| Various microorganisms (e.g., Bifidobacterium, Lactobacillus) | Substrate for β-glucosidase | p-nitrophenyl-β-D-glucopyranoside (analog) used to quantify and screen for enzymatic activity. researchgate.netresearchgate.net | Enzymatic hydrolysis of the glycosidic bond. researchgate.net |

| General cellular models | Protein binding and transport inhibition | Shown to bind to proteins and inhibit sugar transport. biosynth.com | Alteration of protein function, competitive inhibition. biosynth.com |

Q & A

Q. What are the primary research applications of phenyl β-D-glucopyranoside in enzymology?

Phenyl β-D-glucopyranoside is widely used as a chromogenic substrate for β-D-glucosidase assays due to its hydrolysis by the enzyme, releasing phenol for spectrophotometric detection. It is also employed to study glucose transport inhibition in cellular models (e.g., rat liver tissues) and as a stabilizing agent in monoclonal antibody-based tissue culture experiments .

Q. How is phenyl β-D-glucopyranoside synthesized and characterized in laboratory settings?

A common synthetic route involves regioselective glycosylation and benzylidene protection. For example, derivatives like phenyl 4,6-O-benzylidene-1-thio-β-D-glucopyranoside are synthesized using hydrogenation or epoxidation reagents (e.g., N-bromophenylphosphinimide) under anhydrous conditions. Characterization relies on NMR (¹H/¹³C) for stereochemical confirmation and mass spectrometry (MS) for molecular weight validation .

Q. What spectroscopic methods confirm the structure of phenyl β-D-glucopyranoside?

Gas-phase spectroscopy, including UV and IR, is used to analyze intramolecular hydrogen bonding and conformational dynamics. Computational methods (e.g., density functional theory) complement experimental data to resolve stereochemical ambiguities .

Advanced Research Questions

Q. How can researchers optimize the synthesis yield of phenyl β-D-glucopyranoside derivatives?

Yield optimization involves:

- Reagent selection : Using catalysts like camphor-10-sulfonic acid for transglycosylation reactions.

- Protection/deprotection strategies : Benzylidene groups protect hydroxyls during synthesis, followed by acidic removal.

- Chromatographic purification : Flash chromatography (e.g., hexane/ethyl acetate gradients) isolates high-purity products .

Q. What experimental design considerations are critical for enzyme kinetics studies using phenyl β-D-glucopyranoside?

Key factors include:

- pH optimization : Hydrolysis efficiency peaks at pH 7.0.

- Substrate concentration gradients : Vary concentrations (0.1–10 mM) to determine and .

- Inhibition controls : Compare with non-hydrolyzable analogs (e.g., thioglucopyranosides) to rule out non-specific effects .

Q. How do structural modifications impact phenyl β-D-glucopyranoside’s inhibitory activity?

Q. What analytical strategies resolve discrepancies in reported inhibitory effects across studies?

Contradictions may arise from:

- Purity variability : Use HPLC (>95% purity) and quantify degradation products.

- Assay conditions : Standardize buffer systems (e.g., phosphate vs. Tris) and temperature.

- Cell/tissue specificity : Compare inhibition in different models (e.g., liver vs. kidney tissues) to identify context-dependent effects .

Methodological Tables

Table 1: Key Synthetic Reagents and Conditions

| Step | Reagents/Conditions | Purpose | Reference |

|---|---|---|---|

| Benzylidene protection | Benzaldehyde dimethyl acetal, -TSA | Hydroxyl group protection | |

| Epoxidation | -Bromophenylphosphinimide, CHCN | Anhydro-sugar formation | |

| Deprotection | TiCl, CHCl | Benzylidene removal |

Table 2: Comparative Bioactivity of Analogues

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.